molecular formula C5H9ClO B1367078 1-Chloro-3-methylbutan-2-one CAS No. 17687-63-7

1-Chloro-3-methylbutan-2-one

Cat. No.: B1367078
CAS No.: 17687-63-7
M. Wt: 120.58 g/mol
InChI Key: GGTWUPLPAPTFAR-UHFFFAOYSA-N
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Description

1-Chloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H9ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom and a ketone functional group. This compound is used in various chemical processes and has significant applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylbutan-2-one can be synthesized through the chlorination of 3-methyl-2-butanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, this compound is produced using similar chlorination methods but on a larger scale. The process involves the continuous feeding of 3-methyl-2-butanone and chlorine gas into a reactor, with careful monitoring of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methylbutan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

    Nucleophilic Substitution: Products like 3-methyl-2-butanol, 3-methyl-2-butylamine, or 3-methyl-2-butylthiol.

    Reduction: 1-Chloro-3-methylbutan-2-ol.

    Oxidation: 3-Methyl-2-butanoic acid.

Scientific Research Applications

1-Chloro-3-methylbutan-2-one is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving chlorinated ketones.

    Medicine: The compound is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is employed in the production of pesticides, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-methylbutan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile.

Comparison with Similar Compounds

    3-Methyl-2-butanone: Similar in structure but lacks the chlorine atom.

    1-Chloro-2-methylbutane: Similar in having a chlorine atom but differs in the position of the functional groups.

    3-Chloro-3-methylbutan-2-one: Another chlorinated ketone with a different substitution pattern.

Uniqueness: 1-Chloro-3-methylbutan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a ketone group makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTWUPLPAPTFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499388
Record name 1-Chloro-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17687-63-7
Record name 1-Chloro-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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